2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
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Overview
Description
2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a complex organic compound that belongs to the class of pyranochromenes This compound is characterized by its unique structure, which includes a pyranochromene core, a dichlorophenyl group, and an amino group
Mechanism of Action
Target of Action
The primary targets of 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . These receptors play a crucial role in cell proliferation and angiogenesis, respectively .
Mode of Action
This compound interacts with its targets, EGFR and VEGFR-2, by inhibiting their kinase activity . This inhibition disrupts the signaling pathways that promote cell proliferation and angiogenesis, leading to a decrease in tumor growth .
Biochemical Pathways
The compound affects the EGFR and VEGFR-2 signaling pathways . By inhibiting these receptors, this compound disrupts the downstream effects of these pathways, which include cell proliferation and angiogenesis .
Pharmacokinetics
Its strong and selective cytotoxic potency suggests that it may have favorable adme properties .
Result of Action
As a result of its action, this compound exhibits strong and selective cytotoxic potency against cancer cell lines . This suggests that the compound effectively inhibits cell proliferation and angiogenesis, leading to a reduction in tumor growth .
Biochemical Analysis
Biochemical Properties
The compound 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has shown strong and selective cytotoxic potency . It has been reported to have active cytotoxic behavior, impact cell cycle progression, induce apoptosis in human cancer cell lines, and inhibit the topoisomerase enzyme .
Cellular Effects
The compound has displayed excellent to modest growth inhibitory activity against tested tumor cell lines and weak activity against normal cell lines . It is a potent inhibitor of cell proliferation and causes accumulation of smooth muscle cells at the G2/M phase as well as induces mitotic arrest in Chinese hamster ovary cells and HeLa cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of 4-methoxynaphthalen-1-ol, 2,3-dichlorobenzaldehyde, and malononitrile in an ethanolic piperidine solution under microwave irradiation . This method is efficient and yields the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce various alcohols or amines.
Scientific Research Applications
2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antitumor agent, with studies indicating its efficacy against various cancer cell lines.
Biological Research: It has been investigated for its inhibitory effects on tyrosine kinase receptors, making it a candidate for targeted cancer therapies.
Materials Science: The unique structural properties of this compound make it suitable for use in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile
- 2-amino-4-(2,4-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile stands out due to its specific dichlorophenyl substitution pattern and its potent biological activity. The presence of the 2,6-dichlorophenyl group enhances its binding affinity to molecular targets, making it a more effective inhibitor of tyrosine kinase receptors .
Properties
IUPAC Name |
2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2N2O3/c20-11-5-3-6-12(21)15(11)14-10(8-22)18(23)26-17-9-4-1-2-7-13(9)25-19(24)16(14)17/h1-7,14H,23H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBFFJRQOPEHKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=C(C=CC=C4Cl)Cl)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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